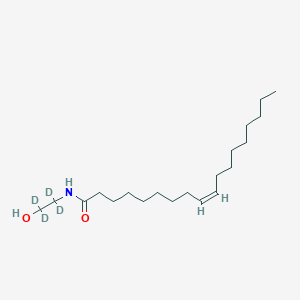

N-Oléoyléthanolamide-d4

Vue d'ensemble

Description

L’Oléoylethanolamide-d4 est une forme deutérée de l’Oléoylethanolamide, un lipide naturel qui agit comme un agoniste endogène pour le récepteur activé par les proliférateurs de peroxysomes alpha (PPAR-α). Ce composé est souvent utilisé comme étalon interne en spectrométrie de masse en raison de son marquage isotopique stable, ce qui contribue à la quantification précise de l’Oléoylethanolamide dans divers échantillons biologiques .

Applications De Recherche Scientifique

Oleoyl Ethanolamide-d4 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Oleoyl Ethanolamide.

Biology: Helps in studying the metabolic pathways involving Oleoyl Ethanolamide and its role in lipid metabolism.

Medicine: Investigated for its potential therapeutic effects in obesity and metabolic disorders due to its role as a PPAR-α agonist.

Industry: Utilized in the development of lipid-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

L’Oléoylethanolamide-d4 exerce ses effets principalement par l’activation du PPAR-α. Cette activation conduit à :

Régulation du métabolisme des lipides : Renforce l’oxydation des acides gras et réduit l’accumulation de lipides.

Suppression de l’appétit : Module le comportement alimentaire en interagissant avec les voies du système nerveux central.

Effets anti-inflammatoires : Réduit l’inflammation en inhibant les cytokines pro-inflammatoires.

Analyse Biochimique

Biochemical Properties

N-Oleoylethanolamide-d4, like its non-deuterated counterpart, is believed to interact with various enzymes, proteins, and other biomolecules. It has been found to regulate PPAR-α activity, which in turn stimulates lipolysis . This interaction with PPAR-α is crucial for its role in biochemical reactions .

Cellular Effects

N-Oleoylethanolamide-d4 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to activate PPARα signaling and promote TFEB lysosomal function, leading to enhanced microglial Aβ uptake and clearance .

Molecular Mechanism

The molecular mechanism of action of N-Oleoylethanolamide-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a natural activator of sirtuin 1 (SIRT1) and is an endogenous ligand of the peroxisome proliferator-activated receptor alpha (PPARα) nuclear receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Oleoylethanolamide-d4 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Oleoylethanolamide-d4 vary with different dosages in animal models. Research on rats has observed effects at a daily dose of 10mg/kg of bodyweight . This dosage has been found to be effective in reducing food intake and influencing lipid metabolism .

Metabolic Pathways

N-Oleoylethanolamide-d4 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is known to regulate feeding and body weight in vertebrates ranging from mice to pythons .

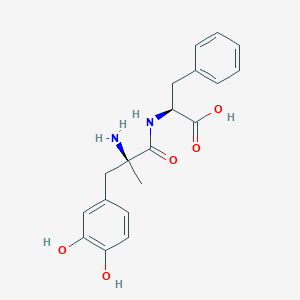

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

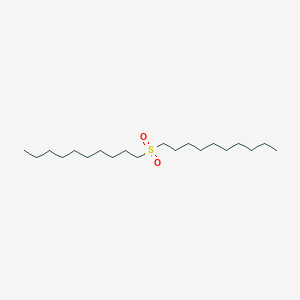

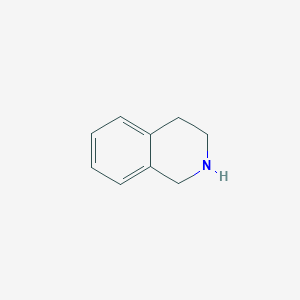

La synthèse de l’Oléoylethanolamide-d4 implique généralement l’incorporation d’atomes de deutérium dans le groupe hydroxylethyle de l’Oléoylethanolamide. Cela peut être réalisé en suivant les étapes suivantes :

Deuteration de l’éthanolamine : L’éthanolamine est mise en réaction avec de l’oxyde de deutérium (D2O) pour remplacer les atomes d’hydrogène par du deutérium.

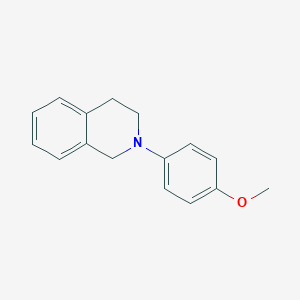

Réaction d’amidification : L’éthanolamine deutérée est ensuite mise en réaction avec l’acide oléique en présence d’un agent de couplage comme la dicyclohexylcarbodiimide (DCC) pour former de l’Oléoylethanolamide-d4.

Méthodes de production industrielle

La production industrielle de l’Oléoylethanolamide-d4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Deuteration en vrac : De grandes quantités d’éthanolamine sont deutérées à l’aide de D2O.

Amidification automatisée : La réaction d’amidification est effectuée dans des réacteurs automatisés pour assurer la constance et la pureté. Le produit est ensuite purifié à l’aide de techniques de chromatographie pour obtenir des niveaux de pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

L’Oléoylethanolamide-d4 peut subir diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en ses formes précurseurs.

Substitution : Le groupe amide peut participer à des réactions de substitution dans des conditions spécifiques.

Réactifs et conditions courants

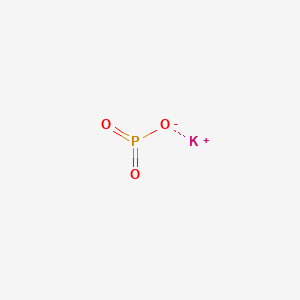

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

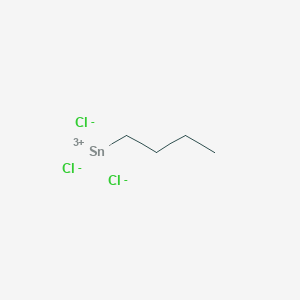

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

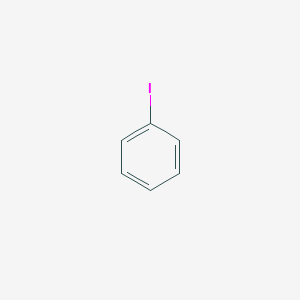

Substitution : Des réactifs comme les chlorures d’acyle et les anhydrides peuvent être utilisés pour les réactions de substitution.

Produits majeurs

Oxydation : Produit des oxydes et des dérivés hydroxylés.

Réduction : Donne des amides et des alcools plus simples.

Substitution : Forme des amides et des esters substitués.

Applications de la recherche scientifique

L’Oléoylethanolamide-d4 a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme étalon interne en chromatographie en phase gazeuse-spectrométrie de masse (GC-SM) et en chromatographie liquide-spectrométrie de masse (CL-SM) pour la quantification de l’Oléoylethanolamide.

Biologie : Aide à étudier les voies métaboliques impliquant l’Oléoylethanolamide et son rôle dans le métabolisme des lipides.

Médecine : Investigated pour ses effets thérapeutiques potentiels dans l’obésité et les troubles métaboliques en raison de son rôle d’agoniste du PPAR-α.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de lipides.

Comparaison Avec Des Composés Similaires

Composés similaires

Palmitoylethanolamide : Un autre éthanolamide d’acide gras aux propriétés anti-inflammatoires.

Stéaroylethanolamide : Structure similaire, mais avec une partie acide stéarique.

Linoléoylethanolamide : Contient une partie acide linoléique et a des effets métaboliques distincts.

Unicité

L’Oléoylethanolamide-d4 est unique en raison de sa forme deutérée, qui offre une stabilité et une précision accrues dans les applications analytiques. Son interaction spécifique avec le PPAR-α le distingue également des autres éthanolamides d’acides gras, ce qui en fait un outil précieux dans la recherche métabolique .

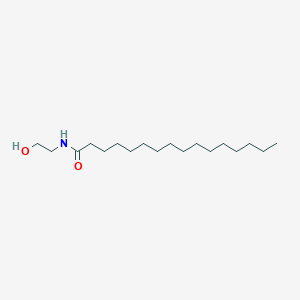

Propriétés

IUPAC Name |

(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-QAFBOUAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223084 | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-36-3 | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

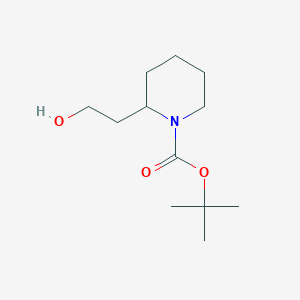

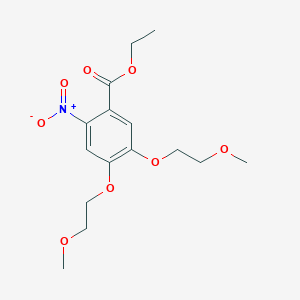

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)